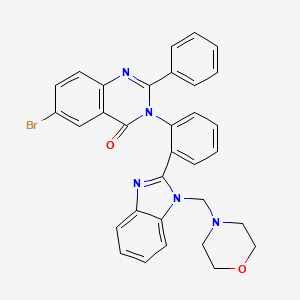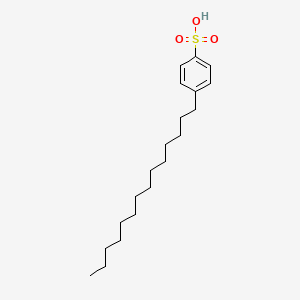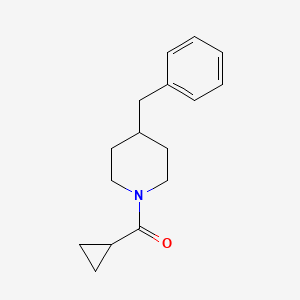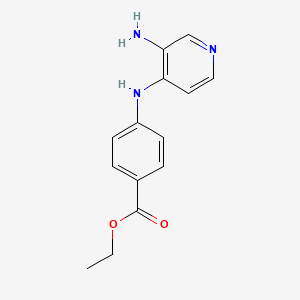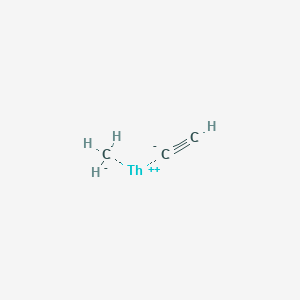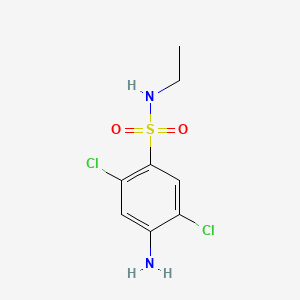
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S. It is characterized by the presence of an amino group, two chlorine atoms, an ethyl group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of ethyl-N-(2,5-dichlorophenyl)sulfonyl chloride with ammonia. The reaction typically involves the following steps:
Chlorination: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is chlorinated to introduce chlorine atoms at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-2,5-dichlorobenzenesulfonamide: Lacks the ethyl group present in 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide.
4-amino-2-chloro-N-ethylbenzenesulfonamide: Contains only one chlorine atom on the benzene ring.
4-amino-2,5-dichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group.
Uniqueness
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide is unique due to the presence of both chlorine atoms and an ethyl group on the benzene ring. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
59000-84-9 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O2S |
Poids moléculaire |
269.15 g/mol |
Nom IUPAC |
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |
Clé InChI |
YFXVCZINZDQVCR-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

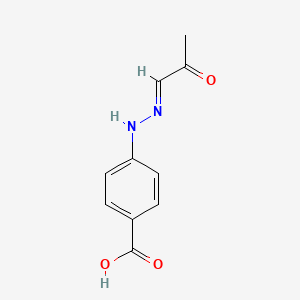
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
